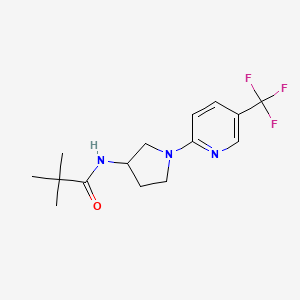

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFP is a membrane-permeable, fluorescent probe that can be used to label proteins and study their interactions in living cells. We will also explore the current scientific research applications of TFP and list future directions for its use in research.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and reactivity of trifluoromethyl-substituted pyridinol derivatives, revealing intriguing reaction mechanisms and the potential for novel chemical syntheses. For instance, one study detailed the synthesis of trifluoromethyl-substituted pyridinols through an unusual reaction mechanism, demonstrating their utility as precursors for palladium-catalyzed reactions leading to various pyridine derivatives. This highlights the compound's role in enabling the synthesis of complex molecules with potential applications in material science and pharmaceuticals (Flögel et al., 2004).

Molecular Recognition and DNA Binding

Studies on pyrrole-imidazole polyamides, which share structural motifs with the subject compound, have shown these molecules can sequence-specifically bind to DNA, offering a tool for gene regulation. For example, research on fluorescent, minor groove, and sequence-specific recognition elements in polyamides indicates potential applications in cellular imaging and molecular diagnostics (Chavda et al., 2011). Furthermore, enhancing cellular uptake of these polyamides suggests their applicability in therapeutic interventions targeting gene expression (Meier et al., 2012).

Catalysis and Material Synthesis

Research into heterometallic coordination polymers assembled from trigonal trinuclear blocks indicates the subject compound's relevance in material science, particularly in catalysis and sorption properties. These polymers show promise in applications ranging from gas storage to catalytic processes, highlighting the compound's potential in developing new materials with specialized functions (Sotnik et al., 2015).

Gene Silencing and Disease Treatment

The ability of pyrrole-imidazole polyamides to inhibit gene expression has been investigated as a strategy for treating diseases. For instance, targeting the transforming growth factor-β1 promoter in renal diseases with these polyamides demonstrated significant therapeutic potential, offering a novel approach to disease management and treatment (Matsuda et al., 2011).

properties

IUPAC Name |

2,2-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O/c1-14(2,3)13(22)20-11-6-7-21(9-11)12-5-4-10(8-19-12)15(16,17)18/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFJCXABUVJJOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)

![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)